molecular formula C8H11NO B12625699 2-Hydroxyocta-3,5-dienenitrile CAS No. 920491-63-0

2-Hydroxyocta-3,5-dienenitrile

Cat. No.: B12625699
CAS No.: 920491-63-0
M. Wt: 137.18 g/mol
InChI Key: JVFJINUBMGGQPA-UHFFFAOYSA-N
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Description

2-Hydroxyocta-3,5-dienenitrile is an organic compound characterized by the presence of both hydroxyl and nitrile functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxyocta-3,5-dienenitrile typically involves the nucleophilic addition of hydrogen cyanide to carbonyl compounds. This process is a two-step reaction where the cyanide ion attacks the carbonyl carbon to form a negatively charged intermediate, which then reacts with a proton to form the hydroxynitrile .

Industrial Production Methods: In an industrial setting, the preparation of this compound can be achieved through the use of large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. Common reagents include hydrogen cyanide and various catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxyocta-3,5-dienenitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Hydroxyocta-3,5-dienenitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxyocta-3,5-dienenitrile involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds, while the nitrile group can participate in nucleophilic addition reactions. These interactions can influence biochemical pathways and molecular processes .

Comparison with Similar Compounds

  • 2-Hydroxyhepta-3,5-dienenitrile
  • 2-Hydroxyhex-3,5-dienenitrile
  • 2-Hydroxydec-3,5-dienenitrile

Comparison: 2-Hydroxyocta-3,5-dienenitrile is unique due to its specific chain length and the position of the hydroxyl and nitrile groups. This structural uniqueness can result in different reactivity and applications compared to its similar compounds .

Properties

CAS No.

920491-63-0

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

2-hydroxyocta-3,5-dienenitrile

InChI

InChI=1S/C8H11NO/c1-2-3-4-5-6-8(10)7-9/h3-6,8,10H,2H2,1H3

InChI Key

JVFJINUBMGGQPA-UHFFFAOYSA-N

Canonical SMILES

CCC=CC=CC(C#N)O

Origin of Product

United States

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